1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide
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Description
1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide, commonly known as FL-PB-04, is a chemical compound that has been studied for its potential as a drug candidate. It belongs to the class of pyranone derivatives and has been found to exhibit promising results in scientific research studies.
Scientific Research Applications
Antituberculosis Activity : A study by Jeankumar et al. (2013) revealed that compounds including 4-fluorobenzyl analogues showed promising activity against Mycobacterium tuberculosis, indicating its potential as an antituberculosis agent.
Solvatochromism and Fluorescence : Research by Niko et al. (2014) discovered that a dye consisting of a piperidine structure demonstrated solvatochromism and bright fluorescence in various solvents, including water, suggesting applications in fluorescence-based technologies.
Potential in Treating Compulsive Eating Disorders : A study by Piccoli et al. (2012) investigated compounds structurally related to 4-fluorobenzylpiperidine and found their efficacy in reducing binge eating in rats, indicating potential therapeutic use in eating disorders.
Anticancer Activity : Research by Hammam et al. (2005) found that fluoro-substituted compounds exhibited anticancer activity against various cancer cell lines, suggesting its potential in cancer treatment.
Photoluminescence Properties : A study by Yu et al. (2006) explored the photoluminescence properties of certain coordination polymers, indicating potential applications in material science.
Antimicrobial Agents : Jadhav et al. (2017) synthesized compounds derived from fluoro benzyl triazole and evaluated them as possible antimicrobial agents, showing effectiveness against bacterial and fungal strains.
Properties
IUPAC Name |
1-[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5/c20-14-3-1-12(2-4-14)10-26-17-11-27-16(9-15(17)23)19(25)22-7-5-13(6-8-22)18(21)24/h1-4,9,11,13H,5-8,10H2,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLSUQORQPXGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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